Apec-2

Adenosine A2A receptor Locomotor activity In vivo pharmacology

Choose APEC-2 for unambiguous A2A receptor pharmacology. Unlike NECA or CHA, APEC-2's locomotor effects are insensitive to A1-selective antagonists, ensuring A2A-specific signaling readouts (ED50: 16 µg/kg i.p.). Use as a parent scaffold for DITC-APEC (irreversible coronary A2A activation ≥120 min), PAPA-APEC (photoaffinity labeling), or FITC-APEC (fluorescence-based binding, KD 57 nM). Validated in rodent and non-human primate Parkinson's models. Essential for labs demanding receptor-subtype selectivity without radioisotope handling.

Molecular Formula C25H35N9O5
Molecular Weight 541.6 g/mol
CAS No. 126828-50-0
Cat. No. B146015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApec-2
CAS126828-50-0
Synonyms2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
2-APEC
APEC-2
Molecular FormulaC25H35N9O5
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O
InChIInChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1
InChIKeyUXUFTKZYJYGMGO-CMCWBKRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APEC‑2 (CAS 126828‑50‑0): Procurement Guide for A2A‑Selective Adenosine Agonist Research


APEC‑2 (also designated APEC, 2‑APEC) is a synthetic adenosine analog that functions as a potent and highly selective agonist for the A2A adenosine receptor subtype. Its full chemical name is 2‑[(2‑aminoethylamino)carbonylethylphenylethylamino]‑5′‑N‑ethylcarboxamidoadenosine, and it belongs to the class of functionalized congeners derived from the prototypical A2A‑selective agonist CGS 21680 [REFS‑1]. The compound has been widely employed as a pharmacological tool to probe central A2A receptor function and has served as the parent scaffold for the development of affinity and photoaffinity probes for receptor labeling and characterization [REFS‑2].

APEC‑2 (CAS 126828‑50‑0): Why Generic Adenosine Agonist Substitution Fails in A2A‑Selective Studies


Although many adenosine agonists exhibit affinity for A2A receptors, the in vivo pharmacological profile of APEC‑2 is uniquely dominated by A2A‑selective activation, distinguishing it from commonly used comparator compounds that possess mixed A1/A2A activity or predominant A1‑receptor engagement [REFS‑1]. Classical agonists such as NECA (5′‑N‑ethylcarboxamidoadenosine) and CHA (N6‑cyclohexyladenosine) produce locomotor depression in rodents that is largely mediated by A1 receptors, whereas APEC‑2‑induced behavioral suppression is insensitive to A1‑selective antagonism and is instead reversed only by A2‑selective or non‑selective xanthines [REFS‑2]. Consequently, substituting APEC‑2 with a generic adenosine agonist will confound interpretation of receptor‑specific signaling, off‑target effects, and functional outcomes in studies designed to isolate A2A‑mediated physiology.

APEC‑2 (CAS 126828‑50‑0) Quantitative Differentiation Guide: Head‑to‑Head Evidence vs. NECA, CHA, and CGS 21680


APEC‑2 Exhibits Superior In Vivo Locomotor Depressant Potency Compared to the A1‑Selective Agonist CHA

In a standardized mouse locomotor activity assay, APEC‑2 demonstrated an ED50 of 16 µg/kg (i.p.) for reducing horizontal activity and total distance traveled, whereas the prototypical A1‑selective agonist CHA (N6‑cyclohexyladenosine) exhibited an ED50 of 60 µg/kg under identical experimental conditions [REFS‑1]. This represents a 3.75‑fold greater potency for APEC‑2 in producing centrally mediated behavioral depression.

Adenosine A2A receptor Locomotor activity In vivo pharmacology Behavioral pharmacology

APEC‑2‑Induced Locomotor Depression Is Reversed by A2‑Selective Antagonism, Confirming Functional A2A‑Receptor Specificity

The locomotor depressant effects of APEC‑2 (administered at its ED50 dose) were completely reversed by the A2‑selective adenosine receptor antagonist 4‑amino‑8‑chloro‑1‑phenyl‑[1,2,4]triazol[4,3‑a]quinoxaline, whereas the A1‑selective antagonist 8‑cyclopentyltheophylline (10 mg/kg) failed to reverse APEC‑2‑induced depression [REFS‑1]. In contrast, the non‑selective agonist NECA and the A1‑selective agonist CHA were both significantly reversed by A1‑selective antagonism, underscoring their mixed or A1‑preferring pharmacology.

Adenosine A2A receptor Receptor selectivity Antagonist reversal In vivo pharmacology

APEC‑2 Serves as the Scaffold for Irreversible Receptor Probes (DITC‑APEC) That Produce Persistent, Antagonist‑Insensitive A2A Activation

Functionalization of the APEC‑2 core with an isothiocyanate moiety yields DITC‑APEC, which covalently binds to the guinea pig coronary artery A2A adenosine receptor. DITC‑APEC (0.125–1.0 nM) produces progressive, concentration‑independent coronary vasodilation that persists for at least 120 min after washout and is insensitive to subsequent antagonism by the non‑selective adenosine antagonist 8‑SPT [REFS‑1]. In contrast, the reversible parent compound APEC‑2 causes vasodilation that promptly fades upon withdrawal and is fully antagonized by 8‑SPT.

A2A adenosine receptor Irreversible agonist Coronary vasodilation Affinity labeling

APEC‑2‑Derived Fluorescent Ligand (FITC‑APEC) Enables Quantitative A2A Receptor Binding Assays with High Correlation to Radioligand Methods

The fluorescein conjugate FITC‑APEC, synthesized from the APEC‑2 functionalized congener scaffold, binds to bovine striatal A2A‑adenosine receptors with a KD of 57 ± 2 nM and a Bmax of 2.3 ± 0.3 pmol/mg protein, as measured by fluorescence techniques [REFS‑1]. The KD value determined by fluorescence is in close agreement with the Ki of 11 ± 0.3 nM obtained via competition studies against [³H]CGS 21680. Importantly, the rank‑order potencies of chemically diverse A2A ligands estimated by inhibition of FITC‑APEC binding correlated strongly with radioligand binding data (r = 0.97, P = 0.0003).

A2A adenosine receptor Fluorescent ligand binding Receptor quantification Assay development

APEC‑2 Reverses A2A Antagonist‑Induced Hyperlocomotion in a Primate Model of Parkinson's Disease

In MPTP‑treated common marmosets, a primate model of Parkinson's disease, administration of the A2A‑selective antagonist KW‑6002 significantly increased locomotor activity. Co‑administration of APEC‑2 at a minimally effective dose of 0.62 mg/kg (i.p.) completely reversed the KW‑6002‑induced hyperlocomotion, restoring baseline motor activity levels [REFS‑1]. This demonstrates that APEC‑2 can functionally antagonize the pro‑kinetic effects of A2A receptor blockade in a disease‑relevant model.

Parkinson's disease A2A adenosine receptor Motor function MPTP primate model

APEC‑2 (CAS 126828‑50‑0): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Behavioral Pharmacology Studies Requiring Unambiguous A2A‑Selective Activation

Utilize APEC‑2 as the agonist of choice when investigating the central nervous system effects of A2A receptor stimulation in rodents. With an ED50 of 16 µg/kg (i.p.) for locomotor depression and functional insensitivity to A1‑selective antagonists [REFS‑1][REFS‑2], APEC‑2 eliminates the confounding A1‑receptor contributions that plague NECA and CHA. This makes it uniquely suitable for dissecting A2A‑specific roles in motor control, sleep‑wake regulation, and neuropsychiatric disease models.

Development of Irreversible and Photoaffinity Probes for A2A Receptor Labeling and Purification

Employ the APEC‑2 functionalized congener scaffold to synthesize covalent receptor probes such as DITC‑APEC and PAPA‑APEC. DITC‑APEC irreversibly activates coronary A2A receptors (vasodilation persists ≥120 min post‑washout) [REFS‑3], while radioiodinated PAPA‑APEC enables photoaffinity labeling of human striatal A2A receptors for molecular characterization and purification workflows [REFS‑4]. This application is critical for receptor identification, binding site mapping, and biochemical pharmacology.

Non‑Radioactive Fluorescence‑Based A2A Receptor Binding and Screening Assays

Implement FITC‑APEC, synthesized from the APEC‑2 core, in fluorescence polarization or fluorescence intensity‑based receptor binding assays. With a KD of 57 nM and Bmax of 2.3 pmol/mg protein in bovine striatum, FITC‑APEC provides quantitative receptor occupancy data that correlates strongly (r = 0.97) with radioligand methods [REFS‑5]. This scenario is ideal for high‑throughput screening, compound profiling, and laboratories seeking to eliminate radioisotope handling.

Primate Model Studies of Parkinson's Disease Investigating A2A Receptor Modulation of Motor Function

Use APEC‑2 as a pharmacological tool to assess A2A‑mediated motor control in MPTP‑treated non‑human primates. APEC‑2 (0.62 mg/kg, i.p.) completely reverses the pro‑kinetic effects of the A2A antagonist KW‑6002 [REFS‑6], enabling researchers to calibrate the functional balance between A2A agonism and antagonism in a translational Parkinson's disease model. This is directly relevant for preclinical evaluation of A2A‑targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apec-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.